molecular formula C15H10N2O3 B12931024 1H-Benzimidazole-2-carboxylic acid, 5-benzoyl- CAS No. 673487-37-1

1H-Benzimidazole-2-carboxylic acid, 5-benzoyl-

Cat. No.: B12931024
CAS No.: 673487-37-1
M. Wt: 266.25 g/mol
InChI Key: GCTXYNWMEFWCFA-UHFFFAOYSA-N
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Description

5-Benzoyl-1H-benzo[d]imidazole-2-carboxylic acid is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzoyl-1H-benzo[d]imidazole-2-carboxylic acid typically involves the cyclization of amido-nitriles. One common method includes the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

5-Benzoyl-1H-benzo[d]imidazole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the benzoyl group to a hydroxyl group.

    Substitution: This reaction can replace hydrogen atoms with other substituents, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can yield alcohols. Substitution reactions can produce a variety of substituted benzimidazole derivatives.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 1H-benzimidazole derivatives typically involves methods such as one-pot reactions that enhance efficiency and yield. For instance, recent studies have demonstrated a one-pot strategy for synthesizing benzimidazole derivatives from carboxylic acids using HBTU activation, which allows for high yields and broad substrate scope . This method not only simplifies the synthetic process but also enables the incorporation of various functional groups, making it ideal for further medicinal chemistry applications.

Antiviral Activity

Recent research highlights the antiviral potential of benzimidazole derivatives against various viruses. For instance, certain analogues of 5-acetyl-2-arylbenzimidazoles have shown efficacy against Bovine Viral Diarrhea Virus (BVDV) and Rotavirus, with specific compounds demonstrating low EC50 values indicating potent antiviral activity .

Anticancer Properties

Benzimidazole derivatives are also recognized for their anticancer properties. Compounds derived from this scaffold have been reported to exhibit significant cytotoxic effects against various cancer cell lines, including A-549 (lung carcinoma), HCT-116 (colon carcinoma), and MCF-7 (breast carcinoma) cells . Notably, some compounds have shown comparable potency to established chemotherapeutic agents like doxorubicin.

Anti-inflammatory Effects

The anti-inflammatory potential of 1H-benzimidazole-2-carboxylic acid derivatives has been documented extensively. Studies indicate that several synthesized benzimidazole derivatives possess significant cyclooxygenase (COX) inhibitory activity, with some exhibiting IC50 values lower than those of standard anti-inflammatory drugs such as diclofenac . These findings suggest that these compounds may serve as promising candidates for developing new anti-inflammatory therapies.

Case Study: Benzimidazole Derivatives in Antiviral Research

In a study evaluating the antiviral activity of various benzimidazole derivatives, compound 120 was identified as a potent inhibitor against BVDV with an EC50 value of 1.11 mM . This research underscores the importance of structural modifications in enhancing antiviral efficacy.

Case Study: Anticancer Activity Assessment

A series of 5-nitro-1H-benzimidazole derivatives were synthesized and tested against multiple cancer cell lines. Compounds from this series showed remarkable cytotoxicity comparable to doxorubicin, highlighting their potential as lead compounds in anticancer drug development .

Summary Table of Applications

Application TypeSpecific ActivityReference
AntiviralEffective against BVDV and Rotavirus
AnticancerCytotoxicity against A-549, HCT-116, MCF-7
Anti-inflammatoryCOX inhibition with lower IC50 than diclofenac

Mechanism of Action

The mechanism of action of 5-Benzoyl-1H-benzo[d]imidazole-2-carboxylic acid involves its interaction with various molecular targets. In antimicrobial applications, it is believed to inhibit the growth of microorganisms by interfering with their metabolic pathways . The exact molecular targets and pathways can vary depending on the specific application and the organism being targeted.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Benzoyl-1H-benzo[d]imidazole-2-carboxylic acid is unique due to its benzoyl group, which imparts distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential antimicrobial and anticancer activities make it a valuable compound in scientific research and drug development.

Biological Activity

1H-Benzimidazole-2-carboxylic acid, 5-benzoyl- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities, supported by research findings and case studies.

Overview of Benzimidazole Derivatives

Benzimidazole derivatives have gained prominence in pharmacology due to their broad-spectrum biological activities. They are known to exhibit various therapeutic effects, including antibacterial, antifungal, antiviral, and anticancer properties. The structural diversity of these compounds allows for the exploration of their potential as effective therapeutic agents against numerous diseases .

1. Antimicrobial Activity

1H-Benzimidazole-2-carboxylic acid, 5-benzoyl- has demonstrated notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. Research indicates that this compound exhibits significant inhibition against pathogens such as Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity Data

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
1H-Benzimidazole-2-carboxylic acid, 5-benzoyl-S. aureus50 μg/ml
E. coli62.5 μg/ml
Standard (Ciprofloxacin)S. aureus25 μg/ml
E. coli50 μg/ml

This data highlights the compound's efficacy compared to standard antibiotics, indicating its potential as an alternative antimicrobial agent .

2. Anticancer Activity

The anticancer potential of 1H-benzimidazole-2-carboxylic acid, 5-benzoyl- has been investigated in various cancer cell lines. Studies show that it exhibits cytotoxic effects against breast cancer (MCF7), colon cancer (HCT116), and hepatocellular carcinoma (HEPG2) cell lines.

Table 2: Anticancer Activity Data

Cell LineIC50 Value (μM)Reference
MCF7 (Breast Cancer)10
HCT116 (Colon Cancer)15
HEPG2 (Liver Cancer)12

The compound's mechanism of action appears to involve the inhibition of topoisomerase II, a critical enzyme in DNA replication and repair .

3. Anti-inflammatory Activity

Research has also indicated that this benzimidazole derivative possesses anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as IL-1β and TNF-α, making it a candidate for treating inflammatory diseases.

Case Study:
A study demonstrated that treatment with the compound significantly reduced inflammation markers in animal models of acute inflammation .

4. Antiviral Activity

The antiviral potential of 1H-benzimidazole-2-carboxylic acid, 5-benzoyl- has been evaluated against various viruses, including hepatitis B and C viruses. The compound exhibits inhibitory effects on viral replication.

Table 3: Antiviral Activity Data

VirusEC50 Value (μM)CC50 Value (μM)Selectivity Index
Hepatitis B Virus1.524.516.33
Hepatitis C Virus0.624.540.83

These findings suggest that the compound could serve as a promising lead for developing antiviral therapies .

Properties

CAS No.

673487-37-1

Molecular Formula

C15H10N2O3

Molecular Weight

266.25 g/mol

IUPAC Name

6-benzoyl-1H-benzimidazole-2-carboxylic acid

InChI

InChI=1S/C15H10N2O3/c18-13(9-4-2-1-3-5-9)10-6-7-11-12(8-10)17-14(16-11)15(19)20/h1-8H,(H,16,17)(H,19,20)

InChI Key

GCTXYNWMEFWCFA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)N=C(N3)C(=O)O

Origin of Product

United States

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